2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-3-4-11-16-13(17-14(21)19(11)6-8)23-7-12(20)15-10-5-9(2)22-18-10/h3-6H,7H2,1-2H3,(H,15,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSBMENMYMOBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=NOC(=C3)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with a pyrido-triazine core and an isoxazole moiety. The presence of sulfur in the thio group may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit significant antimicrobial activity. For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives often fall below 50 µg/mL, indicating potent antibacterial properties.
Antitubercular Activity
A related study highlighted the antitubercular activity of triazine derivatives against Mycobacterium smegmatis, with some compounds demonstrating MIC values as low as 50 µg/mL . This suggests a potential application for the compound in treating tuberculosis.
Anti-inflammatory Effects
The anti-inflammatory properties of triazine derivatives have also been documented. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . This could imply that the compound may exhibit similar anti-inflammatory effects.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and protein synthesis. The thio group is known to enhance the lipophilicity of compounds, facilitating better cell membrane penetration and interaction with target sites within microorganisms .
Study 1: Antimicrobial Efficacy
In a comparative study on various triazine derivatives, the compound exhibited superior antimicrobial activity against MRSA strains compared to traditional antibiotics such as vancomycin and ciprofloxacin. The study reported MIC values significantly lower than those for reference drugs .
Study 2: In Vivo Anti-inflammatory Assessment
Another study tested the anti-inflammatory effects of triazine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to the target compound reduced swelling significantly compared to control groups .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antiviral Activity
Research indicates that compounds related to triazines exhibit significant antiviral properties. For example, derivatives have shown efficacy against various viral strains by inhibiting replication mechanisms. A study highlighted that modifications in the triazine ring can enhance antiviral activity against viruses such as SARS-CoV, suggesting a promising avenue for therapeutic development.
Anticancer Activity
In vitro studies have demonstrated that similar pyrido-triazine derivatives possess cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxicity was evaluated using assays like MTT and apoptosis assays, revealing IC50 values comparable to established chemotherapeutics like cisplatin.
Case Study: Anticancer Efficacy
A study published in Pharmaceutical Biology investigated the effects of various pyrido-triazine derivatives on MCF-7 cells. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values in the low micromolar range.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. For instance, benzothioate derivatives derived from triazolethiones exhibited strong antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that the thioether moiety may enhance the antimicrobial properties of these compounds.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with Cellular Targets : The thioether group may facilitate interactions with cellular proteins or nucleic acids, disrupting normal cellular functions.
Summary of Findings
The compound 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide shows promise in various therapeutic applications due to its antiviral, anticancer, and antimicrobial activities. Ongoing research is likely to further elucidate its mechanisms of action and potential as a lead compound for drug development.
Q & A
Q. Which in vitro and in vivo models are most suitable for evaluating its therapeutic potential?
- Models :
- In vitro : Primary human lymphocytes for immunomodulatory studies; HepG2 cells for hepatotoxicity screening .
- In vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) or xenografts for antitumor efficacy .
Q. How can researchers mitigate synthetic byproducts during scale-up?
- Process Optimization :
- Use flow chemistry to control exothermic reactions.
- Implement PAT (Process Analytical Technology) tools for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
